

Synthesis and characterization of Bisoprolol-d7

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Compound of Interest

Compound Name: **Bisoprolol-d7**
Cat. No.: **B585484**

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An In-depth Technical Guide to the Synthesis and Characterization of **Bisoprolol-d7**

Introduction

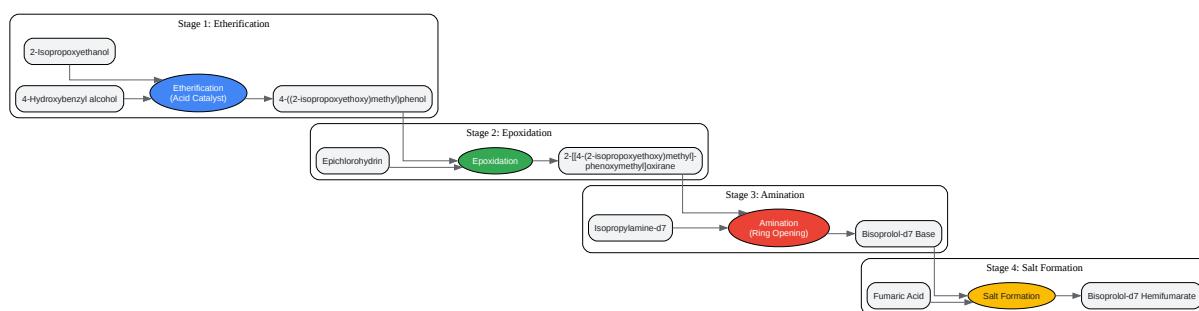
Bisoprolol is a cardioselective β 1-adrenergic receptor blocker used in the treatment of cardiovascular diseases such as hypertension, coronary heart disease, and heart failure.^[1] Deuterated compounds, such as **Bisoprolol-d7**, are valuable tools in pharmaceutical research, particularly in pharmacokinetic studies and as internal standards for quantitative analysis by mass spectrometry. The substitution of hydrogen with deuterium atoms results in a molecule with a higher mass, which can be easily distinguished from the unlabeled drug, without significantly altering its chemical properties.^[2] This guide provides a detailed overview of the synthesis and characterization of **Bisoprolol-d7** for researchers, scientists, and professionals in drug development.

Synthesis of Bisoprolol-d7

The synthesis of **Bisoprolol-d7** generally follows the established routes for unlabeled Bisoprolol, with the key difference being the introduction of the deuterated isopropyl group in the final step. The overall process can be divided into three main stages: etherification, epoxidation, and amination.

A common synthetic route starts from 4-hydroxybenzyl alcohol.^[1] The process involves the formation of a key intermediate, 4-((2-isopropoxyethoxy)methyl)phenol, followed by its reaction with epichlorohydrin to form an epoxide. The final step is the ring-opening of this epoxide with deuterated isopropylamine to yield **Bisoprolol-d7**.

Synthetic Workflow



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Caption: Synthetic workflow for **Bisoprolol-d7**.

Experimental Protocols

Step 1: Synthesis of 4-((2-isopropoxyethoxy)methyl)phenol[3]

- To a reaction vessel, add 2-Isopropoxyethanol and cool to 0-5°C.
- Add an acid catalyst, such as Amberlyst-15 resin (22.5 kg for a large-scale reaction).

- Slowly add 4-Hydroxybenzyl alcohol (22.5 kg) in portions over approximately 5 hours, maintaining the temperature at 0-5°C.
- Stir the mixture at 0-5°C for 2 hours.
- Raise the temperature to 15-20°C and continue stirring for 10 hours.
- Filter the resin and wash it with 2-Isopropoxyethanol.
- Collect the filtrate and basify with potassium carbonate (1.0 kg).
- Filter the potassium carbonate.
- Distill the excess 2-Isopropoxyethanol from the filtrate to obtain 4-((2-isopropoxyethoxy)methyl)phenol as an oil (yield: 36-38 kg).

Step 2: Synthesis of 2-[[4-(2-isopropoxyethoxy)methyl]-phenoxyethyl]oxirane[3]

- Prepare an aqueous solution of the sodium salt of 4-((2-isopropoxyethoxy)methyl)phenol.
- React this solution with Epichlorohydrin (90 kg) at 60-65°C for 1 hour.
- Extract the reaction mixture twice with toluene (90 L each).
- Combine the toluene extracts and stir with solid sodium hydroxide (7.2 kg).
- Wash the mixture with water three times.
- Distill the toluene to yield the epoxide product as an oil.

Step 3: Synthesis of **Bisoprolol-d7** Base

- Dissolve the epoxide from the previous step in a suitable solvent like methanol.
- Add this solution to a cooled solution of isopropylamine-d7 at 15-20°C over 1 hour.[3]
- Stir the reaction mixture for 3 hours, then heat to reflux for another 3 hours.[3]
- Distill off the excess isopropylamine-d7 and methanol.

- The resulting residual oil is the **Bisoprolol-d7** base (yield: 34-37 kg).[3]

Step 4: Synthesis of **Bisoprolol-d7** Hemifumarate[3]

- Dissolve the **Bisoprolol-d7** base (36 kg) in acetone (100 L).
- Heat the mixture to 40°C and add fumaric acid (6.54 kg).
- Stir the mixture at reflux for 30 minutes.
- Cool the mixture to 0-5°C and maintain for 1 hour to allow for precipitation.
- Centrifuge the separated solid, wash with chilled acetone, and dry to obtain **Bisoprolol-d7** hemifumarate (yield: 30-33 kg).

Characterization of **Bisoprolol-d7**

The characterization of **Bisoprolol-d7** is crucial to confirm its identity, purity, and isotopic enrichment. The primary techniques used are mass spectrometry, NMR spectroscopy, and chromatography.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₈ H ₂₄ D ₇ NO ₄	[4]
Molecular Weight	332.5 g/mol	[5]
Isotopic Enrichment	≥98%	[4]

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of **Bisoprolol-d7** and to assess its isotopic purity. The protonated molecular ion [M+H]⁺ is observed.

Technique	Parameter	Value	Reference
ESI-MS	$[\text{M}+\text{H}]^+$ (m/z)	333.3	Calculated
$[\text{M}+\text{H}]^+$ of unlabeled Bisoprolol (m/z)	326.3	[6][7]	
MS/MS Fragmentation	Collision Energy	0.9 V	[6]
Monitored Ion Transition	$\text{m/z } 333.3 \rightarrow$ (fragments)	Inferred	
Unlabeled Ion Transition	$\text{m/z } 326.2 \rightarrow 116.1$	[8]	

Protocol for Mass Spectrometry Analysis[8]

- Instrumentation: Agilent 1100 LC/MSD Trap XCT system or equivalent.
- Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
- Sample Preparation: Infuse the sample directly into the ESI source.
- Data Acquisition: Scan a mass range of m/z 50-600.

NMR Spectroscopy

^1H and ^{13}C NMR spectroscopy are used to confirm the structure of the molecule and the position of the deuterium labels. In the ^1H NMR spectrum of **Bisoprolol-d7**, the signals corresponding to the isopropyl protons will be absent.

Nucleus	Chemical Shift (δ , ppm) - Unlabeled Bisoprolol	Reference
^1H	Varies depending on solvent and specific protons	[9][10]
^{13}C	Varies depending on solvent and specific carbons	[9][11]

Protocol for NMR Spectroscopy[9][10]

- Instrumentation: 500 MHz NMR spectrometer for ^1H and 125 MHz for ^{13}C .
- Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl_3 or D_2O).
- Internal Standard: Tetramethylsilane (TMS).
- Data Acquisition: Record the spectra at room temperature.

Chromatographic Purity (HPLC)

High-Performance Liquid Chromatography (HPLC) is employed to determine the chemical purity of the synthesized **Bisoprolol-d7**.

Parameter	Condition	Reference
Column	ODS-C18 (250 mm x 4.6 mm, 5 μm)	[12]
Mobile Phase	Acetonitrile and phosphate buffer (pH 8) (60:40 v/v)	[13]
Flow Rate	1.2 mL/min	[13]
Detection	UV at 225 nm	[13]
Linearity Range	6 to 14 $\mu\text{g/mL}$	[13]

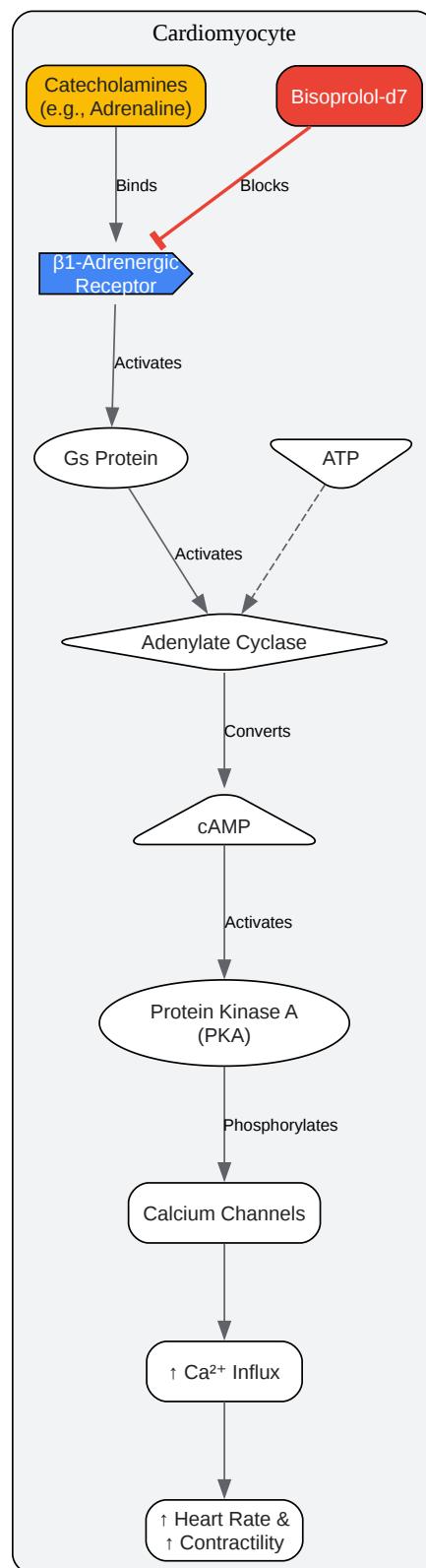
Protocol for HPLC Analysis[13]

- Prepare the mobile phase as described in the table.
- Set up the HPLC system with the specified column and conditions.
- Prepare a sample solution of **Bisoprolol-d7** in the mobile phase.
- Inject the sample and record the chromatogram.

- Calculate the purity based on the peak area of the main component relative to the total peak area.

Mechanism of Action: β 1-Adrenergic Signaling Pathway

Bisoprolol is a selective antagonist of the β 1-adrenergic receptors, which are predominantly found in the heart. By blocking these receptors, Bisoprolol prevents the binding of catecholamines (e.g., adrenaline), leading to a reduction in heart rate, cardiac output, and blood pressure.



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Caption: Mechanism of action of **Bisoprolol-d7**.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and characterization of **Bisoprolol-d7**. The synthetic route is well-established and adaptable for the introduction of the deuterium label. The characterization methods, including mass spectrometry, NMR, and HPLC, are essential for verifying the identity, isotopic enrichment, and purity of the final product. The provided protocols and data serve as a valuable resource for researchers and professionals involved in the development and analysis of deuterated pharmaceutical standards.

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